Methyl 4-(3-aminophenyl)thiazole-2-carboxylate
CAS No.: 885279-72-1
Cat. No.: VC0113174
Molecular Formula: C11H10N2O2S
Molecular Weight: 234.273
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885279-72-1 |
|---|---|
| Molecular Formula | C11H10N2O2S |
| Molecular Weight | 234.273 |
| IUPAC Name | methyl 4-(3-aminophenyl)-1,3-thiazole-2-carboxylate |
| Standard InChI | InChI=1S/C11H10N2O2S/c1-15-11(14)10-13-9(6-16-10)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3 |
| Standard InChI Key | OAUXBAJKZQHHOH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC(=CS1)C2=CC(=CC=C2)N |
Introduction
Chemical Properties and Structural Characteristics
Methyl 4-(3-aminophenyl)thiazole-2-carboxylate is characterized by the following fundamental properties:
| Property | Value |
|---|---|
| CAS Number | 885279-72-1 |
| Molecular Formula | C11H10N2O2S |
| Molecular Weight | 234.273 g/mol |
| Physical Appearance | Crystalline solid |
| IUPAC Name | methyl 4-(3-aminophenyl)-1,3-thiazole-2-carboxylate |
The compound's structure consists of a thiazole core with three key functional groups: (1) a 3-aminophenyl substituent at the 4-position, which enhances its reactivity and interaction with biological targets; (2) a methyl carboxylate group at the 2-position, providing a handle for further derivatization; and (3) the thiazole heterocycle itself, which contributes to the compound's biological activity profile.
The presence of the amino group on the phenyl ring makes this compound particularly versatile as a building block, allowing for further functionalization through various reactions including acylation, alkylation, and coupling reactions. The carboxylate group can undergo typical ester transformations such as hydrolysis, transesterification, and reduction.
Applications in Research and Development
Methyl 4-(3-aminophenyl)thiazole-2-carboxylate has found significant applications across several fields due to its versatile structure and reactivity.
Pharmaceutical Development
The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents. Its ability to inhibit specific cancer cell growth makes it valuable in oncology research . The structural similarity to compounds like N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, which has shown activity against sensitive and resistant cancer cells, suggests potential applications in developing novel anticancer therapies .
In drug discovery programs, it functions as a valuable scaffold that can be further modified to enhance potency, selectivity, and pharmacokinetic properties. The aminophenyl group provides a handle for introducing additional functionality, while the carboxylate group allows for derivatization to improve drug-like properties .
Biochemical Research
In biochemical studies, methyl 4-(3-aminophenyl)thiazole-2-carboxylate is utilized for exploring enzyme inhibition and receptor binding mechanisms. Its structural features make it suitable for investigating biological pathways and developing new therapeutic strategies .
Researchers have used this compound and its derivatives to probe biological systems, helping to elucidate the role of specific enzymes and receptors in disease processes. The compound's ability to engage with biological targets offers insights into molecular mechanisms that can be exploited for therapeutic intervention .
Material Science
The compound can be incorporated into polymer matrices to enhance material properties. Its structural features allow for integration into advanced materials with specific functional characteristics . These applications leverage the compound's ability to form covalent or non-covalent interactions with polymer backbones, potentially altering properties such as:
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Thermal stability
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Mechanical strength
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Surface characteristics
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Optical properties
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Conductivity
Agricultural Chemistry
Methyl 4-(3-aminophenyl)thiazole-2-carboxylate shows potential in agricultural applications, particularly as a precursor for pesticides or herbicides. Its incorporation into agrochemical formulations may contribute to the development of safer and more effective products with reduced environmental impact .
Diagnostic Applications
Derivatives of the compound are being investigated for use in diagnostic assays. These applications aim to improve the sensitivity and specificity of tests for various diseases, potentially offering advances in medical diagnostics and personalized medicine approaches .
Structure-Activity Relationship and Optimization
The optimization of methyl 4-(3-aminophenyl)thiazole-2-carboxylate and related compounds typically focuses on several structural elements that can be modified to enhance biological activity and drug-like properties:
Thiazole Ring Modifications
The thiazole core is essential for biological activity, but modifications at various positions can tune the compound's properties:
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Position 2: The carboxylate group at this position can be converted to other functional groups such as amides, esters with different alkyl chains, or heterocyclic substituents
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Position 4: The aminophenyl substituent is typically maintained, but its position on the phenyl ring (meta in this case) can be varied
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Position 5: Introduction of substituents at this position can further modulate activity
Aminophenyl Group Variations
The amino group on the phenyl ring provides a versatile handle for further derivatization:
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Acylation to form amides
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Alkylation to form secondary or tertiary amines
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Introduction of urea or thiourea functionalities
Carboxylate Modifications
The methyl ester can be transformed through various reactions:
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Hydrolysis to the free acid
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Conversion to amides with diverse amine partners
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Reduction to alcohols or aldehydes
Analytical Characterization
The analytical characterization of methyl 4-(3-aminophenyl)thiazole-2-carboxylate typically involves:
Spectroscopic Methods
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NMR Spectroscopy: 1H and 13C NMR provide detailed structural information, with characteristic signals for the thiazole proton, aromatic protons of the aminophenyl group, methyl ester, and amino group.
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Mass Spectrometry: Typically shows a molecular ion peak at m/z 234 corresponding to the molecular weight, with fragmentation patterns characteristic of the thiazole and aminophenyl moieties.
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IR Spectroscopy: Reveals characteristic bands for the ester carbonyl (approximately 1700-1730 cm-1), amino group (3300-3500 cm-1), and aromatic/heterocyclic functionalities .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is commonly used for purity assessment and quantification, while thin-layer chromatography (TLC) serves as a rapid method for reaction monitoring and preliminary purity assessment .
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